
1,3,5-Tris(benzyloxy)-1,3,5-triazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(benzyloxy)-1,3,5-triazinane is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with three benzyloxy groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(benzyloxy)-1,3,5-triazinane typically involves the nucleophilic substitution of cyanuric chloride with benzyl alcohol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction conditions usually include refluxing the mixture in an appropriate solvent, such as acetone or ethanol, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(benzyloxy)-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully reduced triazine derivatives.
Substitution: The benzyloxy groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, are commonly used.
Major Products Formed
The major products formed from these reactions include benzaldehyde derivatives, reduced triazine derivatives, and various substituted triazine compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(benzyloxy)-1,3,5-triazinane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(benzyloxy)-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity with various biological targets. The triazine ring can undergo protonation and deprotonation, affecting its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: The parent compound with a similar triazine ring structure but without benzyloxy substitutions.
1,3,5-Tris(4-aminophenyl)benzene: A compound with similar triazine core but different substituents, leading to different chemical properties.
2,4,6-Tris(benzyloxy)-1,3,5-triazine: A closely related compound with similar benzyloxy groups but different substitution pattern.
Uniqueness
1,3,5-Tris(benzyloxy)-1,3,5-triazinane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of benzyloxy groups enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
93102-09-1 |
|---|---|
Molekularformel |
C24H27N3O3 |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
1,3,5-tris(phenylmethoxy)-1,3,5-triazinane |
InChI |
InChI=1S/C24H27N3O3/c1-4-10-22(11-5-1)16-28-25-19-26(29-17-23-12-6-2-7-13-23)21-27(20-25)30-18-24-14-8-3-9-15-24/h1-15H,16-21H2 |
InChI-Schlüssel |
SSBVXPSSHFOMIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(CN(CN1OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Isothiocyanatomethyl)selanyl]benzene](/img/structure/B14346198.png)
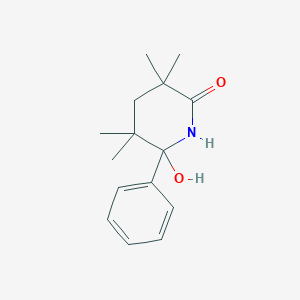
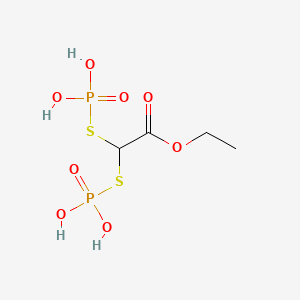
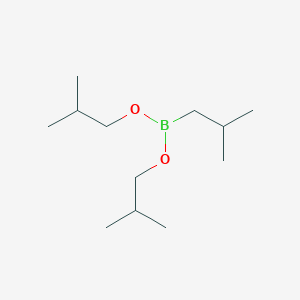

![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)
![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)
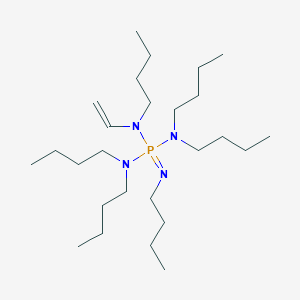
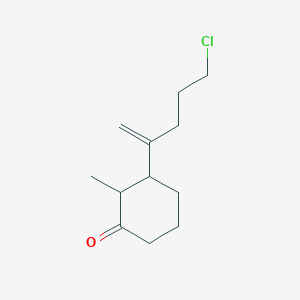
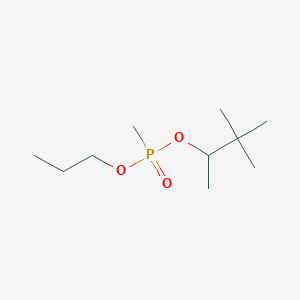
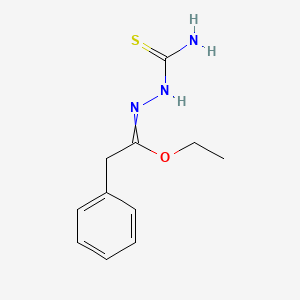
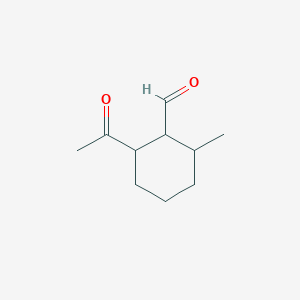
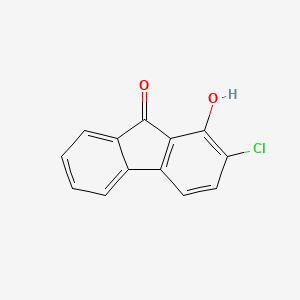
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)
